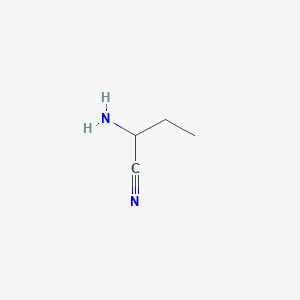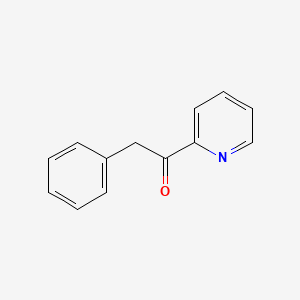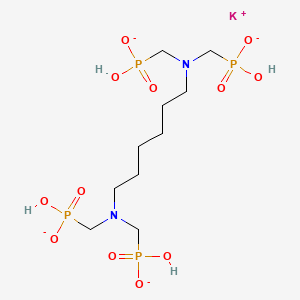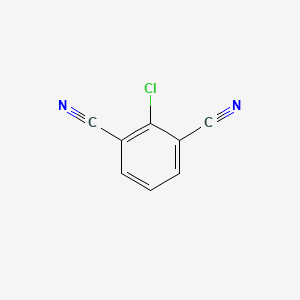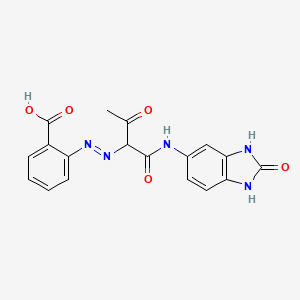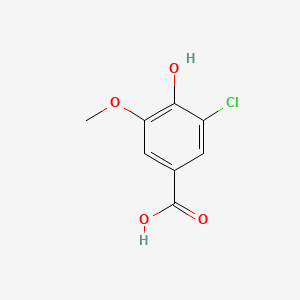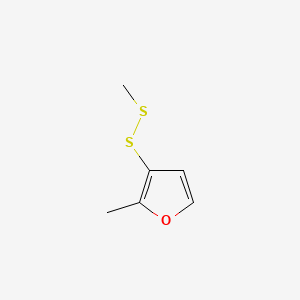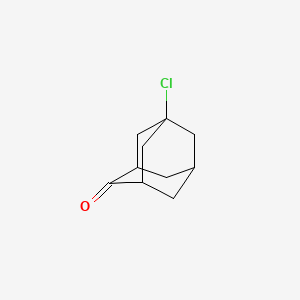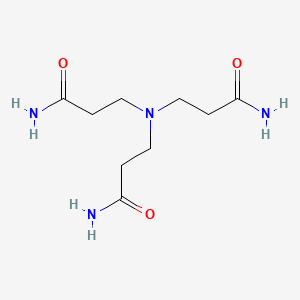
二十四烷基胺
概述
描述
Ditetradecylamine, also known by its chemical name N-tetradecyl-1-tetradecanamine, is a long-chain primary amine . It has a molecular weight of 409.78 and is used as a pharmaceutical intermediate . It is also used as a component of drug delivery .
Molecular Structure Analysis
The molecular formula of Ditetradecylamine is C28H59N . The InChI code is 1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3 .Physical And Chemical Properties Analysis
Ditetradecylamine is a solid at room temperature . It has a melting point of 60.62°C and an estimated boiling point of 449.95°C . Its density is estimated to be 0.8452, and it has a refractive index of 1.4716 .科学研究应用
生物传感器界面开发
二十四烷基胺已被用于合成螯合脂质硝酸三乙酸二二十四烷基胺 (NTA-DTDA),它在生物传感器界面中起着至关重要的作用 。该化合物增强了生物传感器比色皿上膜的稳定性,从而可以精确研究蛋白质相互作用。这些相互作用的稳定性对于开发用于医学诊断和环境监测的敏感可靠生物传感器至关重要。
受体-配体相互作用研究
源自二二十四烷基胺的螯合脂质 NTA-DTDA 在研究模型膜上的受体-配体相互作用中起着重要作用 。这些研究对于理解细胞通讯和信号转导至关重要,这可能导致新药物和治疗策略的开发。
蛋白质结晶
像 NTA-DTDA 这样的金属螯合脂质,其中包含二二十四烷基胺,已被用于组氨酸标记蛋白质的二维结晶 。这种应用在结构生物学中意义重大,因为它有助于确定蛋白质的三维结构,这对于药物设计和理解酶机制至关重要。
表面活性剂和乳化剂合成
二二十四烷基胺是表面活性剂和乳化剂合成的中间体 。这些化合物在制药、化妆品和食品生产等各个行业至关重要,它们改变了水和油之间的相互作用以产生稳定的混合物。
腐蚀抑制
二二十四烷基胺的两亲性使其成为合成腐蚀抑制剂的宝贵成分 。这些抑制剂保护金属表面在恶劣环境中免受腐蚀,延长工业设备和基础设施的使用寿命。
膜流动性调节
在膜生物物理学领域,与二二十四烷基胺相关的化合物可以调节膜流动性 。这对细胞膜的功能至关重要,并且会影响药物的递送和人工细胞的设计。
脂质体形成
二二十四烷基胺衍生物可用于形成脂质体,脂质体是由脂质双层组成的球形囊泡 。脂质体用于药物递送系统,将药物输送到体内的特定细胞或组织,减少副作用并提高疗效。
分析化学
二二十四烷基胺可以参与开发用于检测和定量生物分子的分析方法 。它与各种物质相互作用的能力使其成为分析和纯化过程中的通用试剂。
安全和危害
Ditetradecylamine is classified as a corrosive material . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . In case of exposure, immediate medical attention is required .
Relevant Papers One relevant paper describes the synthesis and use of the chelator lipid nitrilotriacetic acid ditetradecylamine (NTA-DTDA). This lipid is readily dispersed in aqueous media, both alone and when mixed with carrier lipids like dimyristoylphosphatidylcholine (DMPC) .
属性
IUPAC Name |
N-tetradecyltetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H59N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUGDXPUFCVGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H59N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169638, DTXSID601022396 | |
| Record name | Dimyristylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, di-C14-18-alkyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17361-44-3, 68037-98-9 | |
| Record name | Ditetradecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17361-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017361443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditetradecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimyristylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amines, di-C14-18-alkyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMYRISTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O13O07DPF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of 3(Nitrilotriacetic acid)-Ditetradecylamine and how does it function in drug delivery?
A: 3(Nitrilotriacetic acid)-Ditetradecylamine (NTA3-DTDA) is a chelator lipid. It has two key components: a hydrophobic ditetradecylamine tail that anchors it within the lipid bilayer of liposomes, and a hydrophilic nitrilotriacetic acid (NTA) headgroup. This NTA headgroup readily forms stable complexes with histidine-tagged (His-tagged) proteins via metal chelation, typically using nickel (Ni2+). This property allows researchers to "engrave" liposomes with various His-tagged proteins, such as antibodies, cytokines, or other signaling molecules, directly onto their surface. [, , ] This "engraftment" enables targeted delivery of liposomal contents to specific cells or tissues expressing the corresponding receptors for the displayed proteins.
Q2: Can you provide specific examples of how NTA3-DTDA has been utilized for targeted drug delivery in preclinical studies?
A: NTA3-DTDA has shown promise in enhancing anti-tumor therapies. For instance, researchers successfully employed NTA3-DTDA to engraft doxorubicin-loaded liposomes (Caelyx) with a peptide targeting platelet-derived growth factor receptor β (PDGFRβ), a protein expressed on tumor vasculature. This modification led to increased accumulation of the drug in tumors and a significant reduction in tumor growth rate in mice. []
Q3: Beyond cancer therapy, what other applications are being explored for NTA3-DTDA in drug delivery?
A: While much of the research focuses on cancer, the versatility of NTA3-DTDA makes it suitable for various drug delivery applications. One example is its use in developing targeted gene therapies. Researchers have explored using NTA3-DTDA-containing liposomes to deliver plasmid DNA (pDNA) to specific cells. By engrafting the liposomes with targeting molecules, they aim to improve the efficiency and specificity of gene transfer. [] This strategy could be beneficial for treating genetic diseases or modulating immune responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

